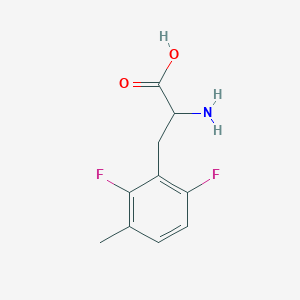
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and pathways involved in cell proliferation and inflammation. It also induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea has been found to have unique biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. It also inhibits angiogenesis, which is the process of new blood vessel formation, leading to a reduction in tumor growth. Additionally, it has been found to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea in lab experiments is its potent anti-tumor activity. It can be used to study the mechanisms of cancer cell growth and the effects of anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures and to carefully control the dosage when working with this compound.
将来の方向性
There are several future directions for research on 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to study its effects on the immune system and its potential use in immunotherapy. Additionally, research can be conducted to identify other potential therapeutic applications of this compound.
合成法
The synthesis of 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea involves the reaction of 1-(4-Chlorobenzyl)thiourea with 5-(thiophene-3-carbonyl)thiophene-2-carbaldehyde in the presence of a base. The reaction occurs in a solvent such as ethanol or methanol and requires careful control of temperature and reaction time to achieve high yields.
科学的研究の応用
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea has been found to have potential applications in various scientific research areas. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have potential use in the treatment of inflammatory diseases and neurological disorders.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c19-14-3-1-12(2-4-14)9-20-18(23)21-10-15-5-6-16(25-15)17(22)13-7-8-24-11-13/h1-8,11H,9-10H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCABVNUSSIVKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703596.png)

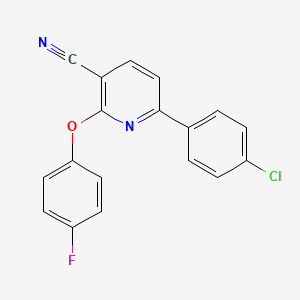
![[(2-Chlorophenyl)methyl][(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2703608.png)
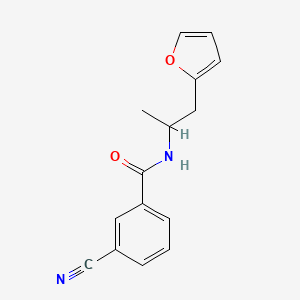
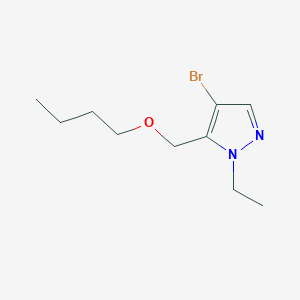
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine](/img/structure/B2703611.png)
![1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2703613.png)
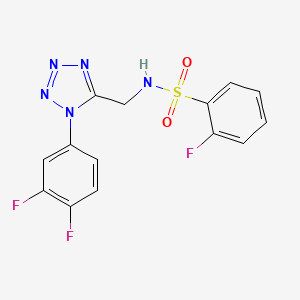
![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2703615.png)
![N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride](/img/structure/B2703616.png)
![5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703617.png)
![1-[2-(Ethylsulfanyl)phenyl]propan-2-one](/img/structure/B2703618.png)
